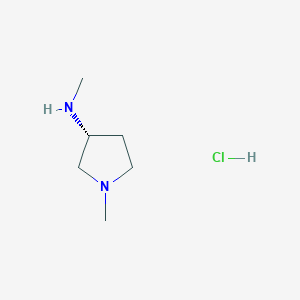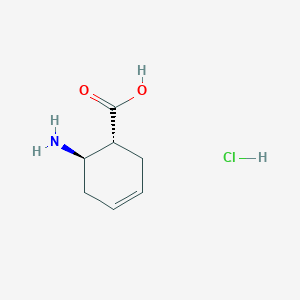
Ala-Ser-Lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala-Ser-Lys is a tripeptide composed of three amino acids: alanine, serine, and lysine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ser-Lys involves the formation of peptide bonds between the amino acids alanine, serine, and lysine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. The steps include:
Protection of Functional Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) for amino groups and methyl or ethyl esters for carboxyl groups are used.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to form peptide bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The process is automated and allows for efficient and high-yield production of peptides .
Análisis De Reacciones Químicas
Types of Reactions
Ala-Ser-Lys can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .
Aplicaciones Científicas De Investigación
Ala-Ser-Lys has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in understanding protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ala-Ser-Lys involves interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like peptide amidases, which catalyze the cleavage of peptide bonds. The catalytic mechanism typically involves nucleophilic attack by serine on the carbonyl group of the substrate, forming a tetrahedral intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Ser-Lys: Similar structure but with glycine instead of alanine.
Ala-Gly-Lys: Contains glycine instead of serine.
Ala-Ser-Val: Contains valine instead of lysine.
Uniqueness
Ala-Ser-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides a positively charged side chain, influencing its interactions with other molecules and its overall stability .
Propiedades
Fórmula molecular |
C12H24N4O5 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O5/c1-7(14)10(18)16-9(6-17)11(19)15-8(12(20)21)4-2-3-5-13/h7-9,17H,2-6,13-14H2,1H3,(H,15,19)(H,16,18)(H,20,21)/t7-,8-,9-/m0/s1 |
Clave InChI |
MMLHRUJLOUSRJX-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
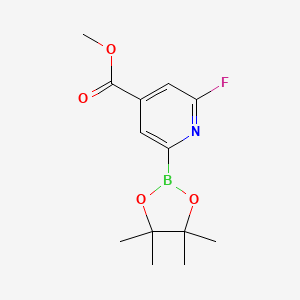
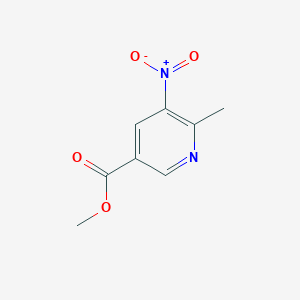
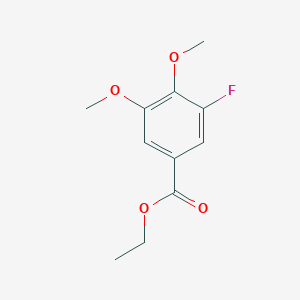
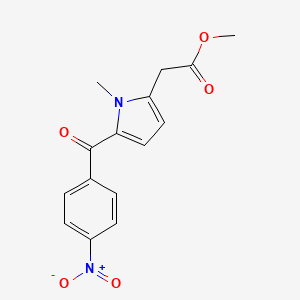
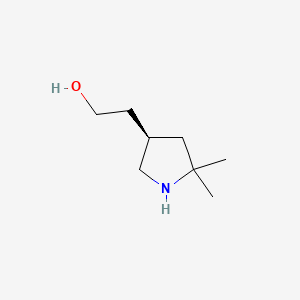
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
